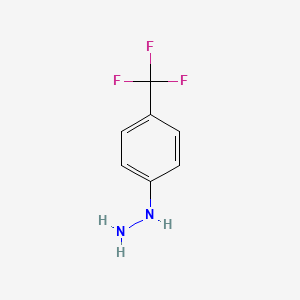

4-(Trifluoromethyl)phenylhydrazine

Overview

Description

4-(Trifluoromethyl)phenylhydrazine (CAS: 133115-72-7) is an aromatic hydrazine derivative characterized by a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring. Its molecular formula is C₇H₇F₃N₂, with the hydrazine group (-NH-NH₂) directly attached to the aromatic ring. The trifluoromethyl group imparts high electronegativity, lipophilicity, and metabolic stability, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Preparation Methods

The preparation of 4-(trifluoromethyl)phenylhydrazine can be summarized through two main methodologies: diazotization followed by reduction and direct synthesis from hydrazine derivatives . Below are detailed descriptions of these methods.

Diazotization and Reduction Method

This method involves the conversion of p-trifluoromethylaniline into this compound through a two-step process:

-

- Reagents : p-Trifluoromethylaniline, sodium nitrite, concentrated hydrochloric acid.

- Procedure :

- In a four-necked flask, concentrated hydrochloric acid is mixed with water and cooled to -5 to 15 °C.

- p-Trifluoromethylaniline is added dropwise, resulting in the formation of a white solid.

- A sodium nitrite solution is then added while maintaining the temperature between -5 to 15 °C.

- The pH of the reaction mixture is adjusted using sodium carbonate to a range of 5-7.

-

- Reagents : Sodium sulfite, concentrated hydrochloric acid.

- Procedure :

- The diazo compound formed is then added dropwise to a sodium sulfite solution at temperatures between 0 to 25 °C.

- After stirring for several hours, concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.

- The product is cooled, filtered, and dried to yield this compound hydrochloride with yields typically exceeding 75% and purities ranging from 97% to 99%.

Direct Synthesis from Hydrazine Derivatives

An alternative method involves the direct reaction of hydrazine with specific trifluoromethyl-substituted aromatic compounds:

- Example Reaction :

- A solution of hydrazine monohydrate is added dropwise to a solution of an appropriate trifluoromethyl-substituted aromatic compound (such as 2-methoxy-1,3-dinitro-5-(trifluoromethyl)benzene) under controlled conditions (typically at low temperatures).

- This method has been reported to yield high purity products (up to 88%) after purification via column chromatography.

Summary of Key Findings

The following table summarizes the yields and purities obtained from various preparation methods for this compound:

| Preparation Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Diazotization + Reduction | >75 | 97-99 | Controlled temperature (-5 to 25 °C) |

| Direct synthesis from hydrazine | ~88 | Not specified | Low temperature under inert atmosphere |

Chemical Reactions Analysis

4-(Trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azobenzenes or nitroso compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Major Products: Major products include azobenzenes, nitroso compounds, and substituted phenyl derivatives.

Scientific Research Applications

4-(Trifluoromethyl)phenylhydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenylhydrazine involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of reactive intermediates that can modify biological molecules such as proteins and nucleic acids. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and biological properties of 4-(Trifluoromethyl)phenylhydrazine are influenced by its substitution pattern. Below is a detailed comparison with analogous hydrazine derivatives:

Table 1: Structural and Functional Comparisons

Reactivity Differences

- Electrophilic Substitution : The -CF₃ group is electron-withdrawing, directing electrophiles to the meta position. In contrast, chloro-substituted derivatives (e.g., 2-chloro-4-CF₃ analog) undergo faster nucleophilic substitution due to the -Cl group’s leaving ability .

- Oxidation : Unlike phenylhydrazine, which generates superoxide radicals (O₂⁻) and benzenediazonium ions during oxidation, the -CF₃ group stabilizes intermediates, reducing radical-mediated side reactions .

Biological Activity

4-(Trifluoromethyl)phenylhydrazine (TFPH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TFPH, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a phenyl group substituted with a trifluoromethyl group and a hydrazine moiety, which enhances its reactivity and biological potential. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, making TFPH an attractive candidate for drug development.

Inhibition of Cholinesterases

One of the primary biological activities of TFPH derivatives is their inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that various hydrazone derivatives synthesized from TFPH exhibit dual inhibitory effects on these enzymes:

- IC50 Values : The IC50 values for AChE inhibition range from 46.8 to 137.7 µM, while BuChE inhibition ranges from 19.1 to 881.1 µM. Notably, some derivatives demonstrate stronger inhibition against AChE compared to BuChE, indicating potential selectivity for central nervous system targets .

Antioxidant Activity

TFPH derivatives have also been evaluated for their antioxidant properties. The presence of the trifluoromethyl group contributes to increased free radical scavenging activity, which is essential for protecting cells from oxidative stress. This activity was assessed through various in vitro assays, confirming the potential of these compounds as antioxidants .

Structure-Activity Relationships (SAR)

The biological activity of TFPH and its derivatives can be attributed to specific structural features:

- Electron-Withdrawing Groups : The trifluoromethyl group enhances the electron-withdrawing capacity of the phenyl ring, which is crucial for enzyme binding interactions.

- Substituent Effects : Variations in substituents on the phenyl ring significantly affect inhibitory potency. For instance, compounds with halogen substitutions at para or ortho positions tend to exhibit improved inhibitory activity against cholinesterases .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Notes |

|---|---|---|---|

| TFPH Derivative 1 | 10.4 | 7.7 | Strong dual inhibitor |

| TFPH Derivative 2 | 5.4 | 9.9 | Enhanced potency due to para-substitution |

| TFPH Derivative 3 | 18.1 | 15.6 | Moderate activity with meta-substitution |

Study on Hydrazone Derivatives

Research involving hydrazone derivatives synthesized from TFPH demonstrated promising results in terms of enzyme inhibition and cytotoxicity profiles. For example, one study reported that a specific hydrazone derivative exhibited mixed-type inhibition against AChE with an IC50 value of 46.8 µM while showing no cytotoxic effects on HepG2 cells at concentrations up to 100 µM . This highlights the potential of TFPH derivatives in developing safe therapeutic agents.

Anticancer Activity

In a separate study focused on cancer cell lines, several TFPH derivatives were tested for cytotoxicity against MCF-7 breast cancer cells and HEK293 cells. The findings indicated that while some derivatives displayed moderate cytotoxic effects, they also retained selectivity towards normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Questions

Q. What are the common methods for synthesizing 4-(Trifluoromethyl)phenylhydrazine, and how is its purity assessed?

Methodological Answer: this compound is typically synthesized via condensation reactions, such as the reaction of trifluoromethyl-substituted benzaldehyde derivatives with hydrazine under acidic conditions (e.g., acetic acid) . Purity assessment involves:

- 19F NMR spectroscopy : Detects impurities (e.g., residual trifluoromethylbenzene derivatives) by integrating peaks between -59.20 to -60.10 ppm .

- HPLC or LC-MS : Quantifies hydrazone derivatives formed during reactions with carbonyl-containing compounds .

- Elemental analysis : Validates stoichiometric ratios of C, H, N, and F .

Q. How is this compound utilized in derivatizing carbonyl groups for analytical chemistry?

Methodological Answer: The compound reacts with carbonyl groups (e.g., aldehydes, ketones) to form stable hydrazones, enabling quantification via 19F NMR :

Sample preparation : Dissolve humin or polymer samples in DMSO-d6 with this compound and an internal standard (e.g., 1-methyl-4-(trifluoromethyl)benzene) .

Derivatization : Heat at 40°C for 24 hours to ensure complete reaction.

NMR analysis : Integrate peaks at -59.20 to -60.10 ppm to calculate carbonyl content using the formula:

where = hydrazone peak area, = internal standard mass, and = hydrazine molar mass .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Storage : Keep at 2–8°C in airtight containers to prevent degradation .

- Ventilation : Use fume hoods to avoid inhalation; the compound may release toxic gases (e.g., HF) upon decomposition .

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Skin Irrit. Category 2) .

Advanced Research Questions

Q. What challenges arise in using this compound for XPS derivatization of surface functional groups, and how can they be mitigated?

Methodological Answer:

- Challenge : Poor selectivity in XPS derivatization due to cross-reactivity with hydroxy and carboxylic acid groups .

- Mitigation :

Q. How does the trifluoromethyl group influence the reactivity of phenylhydrazine derivatives in enzymatic inhibition studies?

Methodological Answer:

- Electron-withdrawing effect : The -CF3 group enhances electrophilicity, promoting covalent binding to flavin adenine dinucleotide (FAD) in enzymes like monoamine oxidase B (MAO B) .

- Experimental validation :

Q. How do reaction conditions (e.g., oxygen levels) affect oxidation byproducts of phenylhydrazine derivatives, and what are the implications for experimental design?

Methodological Answer:

- Key intermediates : Superoxide (O2⁻), phenyl radicals, and benzenediazonium ion formation depend on O2 availability .

- Control strategies :

- Anaerobic conditions : Use gloveboxes or N2 purging to suppress radical chain reactions .

- Additives : Include superoxide dismutase (SOD) to quench O2⁻ or catalase to decompose H2O2 .

- Monitoring : Track O2 consumption via Clark electrodes and intermediates via UV-Vis at 280 nm (benzenediazonium ion) .

Q. How does steric bulk from the trifluoromethyl group influence regioselectivity in cytochrome P450-catalyzed aryl group shifts?

Methodological Answer:

- Regioisomer ratios : Bulky substituents (e.g., -CF3) favor ND regioisomer formation (pyrrole ring D) due to steric hindrance over ring A .

- Methodology :

- Synthesis of aryl-iron complexes : React cytochrome P4502B1 with this compound.

- Oxidative rearrangement : Induce aryl group shifts under controlled O2 levels.

- Analysis : Use HPLC or NMR to quantify NA:ND regioisomer ratios (e.g., 25:75 for 4-tert-butyl derivatives) .

Q. Data Contradiction Analysis

- vs. 14 : While this compound is effective in 19F NMR carbonyl quantification , its 3-isomer shows poor selectivity in XPS derivatization . This highlights the importance of substituent position (-CF3 at para vs. meta) in reaction specificity.

- Mitigation : Always validate derivatization protocols with orthogonal analytical methods (e.g., NMR + XPS) when switching substituent positions.

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNLGTYGKCMLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190277 | |

| Record name | 4-(Trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-90-1 | |

| Record name | 4-Trifluoromethylphenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)phenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.